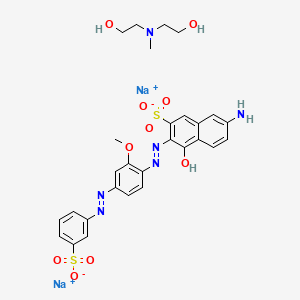
Einecs 280-757-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 280-757-3, also known as dodecenylsuccinic acid, is a chemical compound with the molecular formula C16H28O4. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecenylsuccinic acid is typically synthesized through the combination reaction of organic phosphate and vinyl epoxy . This process involves the reaction of dodecene with maleic anhydride under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of dodecenylsuccinic acid often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The reaction is monitored to ensure the optimal yield of the product.
Chemical Reactions Analysis
Types of Reactions
Dodecenylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other useful derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acids, while reduction can produce alcohols or other derivatives.
Scientific Research Applications
Dodecenylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and enzyme reactions.
Medicine: Research into its potential therapeutic uses is ongoing.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which dodecenylsuccinic acid exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action are complex and depend on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Hexadecenylsuccinic acid
- Octadecenylsuccinic acid
- Dodecylsuccinic acid
Uniqueness
Dodecenylsuccinic acid is unique due to its specific chain length and functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain industrial and research applications where other similar compounds may not be as effective .
Properties
CAS No. |
83763-69-3 |
|---|---|
Molecular Formula |
C28H30N6Na2O10S2 |
Molecular Weight |
720.7 g/mol |
IUPAC Name |
disodium;7-amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate;2-[2-hydroxyethyl(methyl)amino]ethanol |
InChI |
InChI=1S/C23H19N5O8S2.C5H13NO2.2Na/c1-36-20-12-16(26-25-15-3-2-4-17(11-15)37(30,31)32)6-8-19(20)27-28-22-21(38(33,34)35)10-13-9-14(24)5-7-18(13)23(22)29;1-6(2-4-7)3-5-8;;/h2-12,29H,24H2,1H3,(H,30,31,32)(H,33,34,35);7-8H,2-5H2,1H3;;/q;;2*+1/p-2 |
InChI Key |
FYJPBSSEQABLED-UHFFFAOYSA-L |
Canonical SMILES |
CN(CCO)CCO.COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



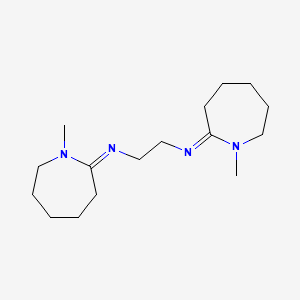

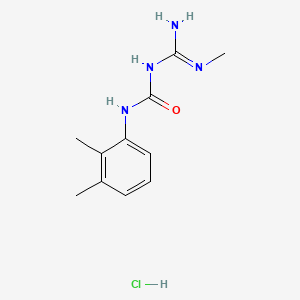

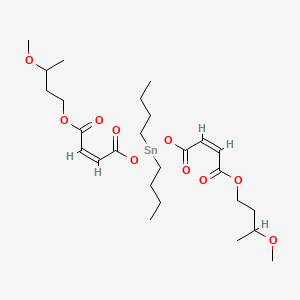

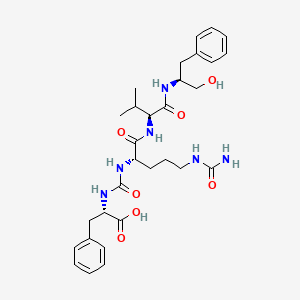
![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)


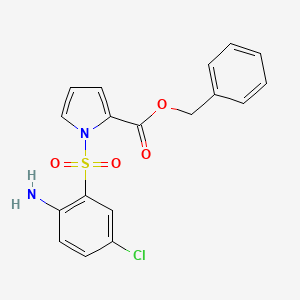

![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
